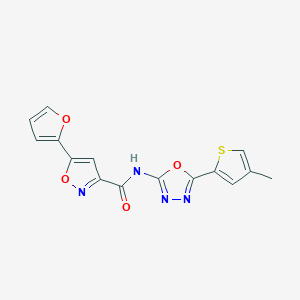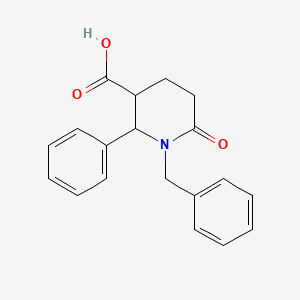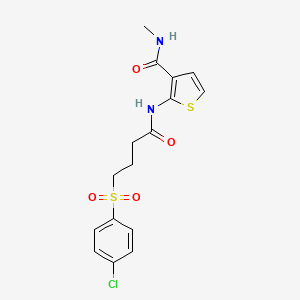
1-(6-Chloro-4-phenylquinazolin-2-yl)-3-pyridin-3-ylpyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline and quinazolinone derivatives, which are nitrogen-containing heterocycles, have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered as noteworthy chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .
Molecular Structure Analysis
The molecular structure of similar compounds like “3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol” has been analyzed and reported . The InChI code for this compound is 1S/C17H16ClN3O/c18-13-7-8-15-14 (11-13)16 (12-5-2-1-3-6-12)21-17 (20-15)19-9-4-10-22/h1-3,5-8,11,22H,4,9-10H2, (H,19,20,21) .
Chemical Reactions Analysis
Quinazoline and quinazolinone derivatives are known to undergo a variety of chemical reactions. For instance, a series of 1-substituted-4-benzyl-4H-1,2,4 triazolo[4,3-a]quinazolin-5-ones were synthesized by the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “3-[(6-chloro-4-phenylquinazolin-2-yl)amino]propan-1-ol” have been reported . This compound has a molecular weight of 313.79 .
Mechanism of Action
The mechanism of action of quinazoline and quinazolinone derivatives is diverse and depends on their specific structure and the type of biological activity they exhibit . For example, some quinazoline derivatives have been used to treat benign prostatic hyperplasia and post-traumatic stress disorder .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(6-chloro-4-phenylquinazolin-2-yl)-3-pyridin-3-ylpyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14ClN5O/c24-18-8-9-20-19(11-18)22(15-5-2-1-3-6-15)27-23(26-20)29-13-17(14-30)21(28-29)16-7-4-10-25-12-16/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDWXTPENDBXAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N4C=C(C(=N4)C5=CN=CC=C5)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Phenoxy-5-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2431714.png)


![2-(3-(Diethylamino)propyl)-1-(3,4-dimethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2431719.png)



![4-Phenyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2431728.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(pentan-3-yl)amino]ethan-1-ol](/img/structure/B2431730.png)

![5-(4-isopropylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2431732.png)
![2-Methyl-7-phenyl-4-((pyridin-3-ylmethyl)thio)thiazolo[4,5-d]pyridazine](/img/structure/B2431733.png)
